4,7-Methanoindan-1-carboxaldehyde,hexahydro
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Overview
Description
4,7-Methanoindan-1-carboxaldehyde, hexahydro is an organic compound with the molecular formula C11H16O. It is known for its unique structure, which includes a methanoindan framework. This compound is often used as an intermediate in the synthesis of various biologically active molecules and has applications in the fields of chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,7-Methanoindan-1-carboxaldehyde, hexahydro can be synthesized through several methods. One common approach involves the oxidation of methylcyclopentadiene using oxidizing agents such as potassium permanganate or potassium dichromate . Another method involves the reaction of formaldehyde with cyclopentadiene in the presence of acetylacetonate .
Industrial Production Methods
In industrial settings, the production of 4,7-Methanoindan-1-carboxaldehyde, hexahydro typically involves large-scale oxidation reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,7-Methanoindan-1-carboxaldehyde, hexahydro undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, potassium dichromate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,7-Methanoindan-1-carboxaldehyde, hexahydro has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,7-Methanoindan-1-carboxaldehyde, hexahydro involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Octahydro-4,7-methano-1H-indenecarbaldehyde
- Octahydro-7-methano-1H-indenecarboxaldehyde
- Octahydro-4,7-methano-1H-indene-5-carboxaldehyde
Uniqueness
4,7-Methanoindan-1-carboxaldehyde, hexahydro is unique due to its specific methanoindan structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and industrial applications .
Properties
Molecular Formula |
C11H16O |
---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
(1S,7R)-tricyclo[5.2.1.02,6]decane-4-carbaldehyde |
InChI |
InChI=1S/C11H16O/c12-6-7-3-10-8-1-2-9(5-8)11(10)4-7/h6-11H,1-5H2/t7?,8-,9+,10?,11? |
InChI Key |
WIAAKUABMFXNEH-YFYNPKGQSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C3C2CC(C3)C=O |
Canonical SMILES |
C1CC2CC1C3C2CC(C3)C=O |
Origin of Product |
United States |
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